molecular formula C13H11NO3S B14062924 Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate

Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate

Cat. No.: B14062924
M. Wt: 261.30 g/mol
InChI Key: FYSTXGQMBFBZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in the presence of a catalyst . Another method includes the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .

Industrial Production Methods

. These services ensure the compound is produced under controlled conditions to meet research-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate stands out due to its fused ring system, which combines the properties of both isoxazole and thiepino rings. This unique structure enhances its chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl 4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C13H11NO3S/c1-16-13(15)11-9-6-7-18-10-5-3-2-4-8(10)12(9)17-14-11/h2-5H,6-7H2,1H3

InChI Key

FYSTXGQMBFBZSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1CCSC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.